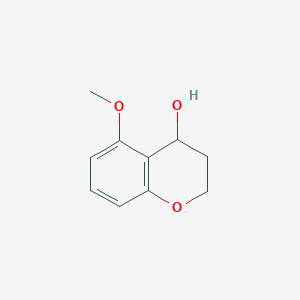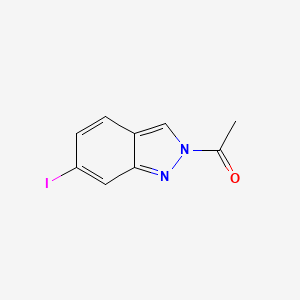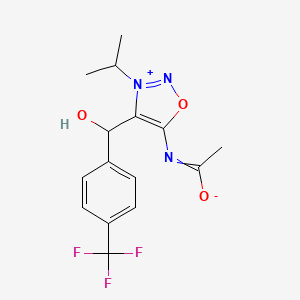![molecular formula C15H15BrO B1405561 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene CAS No. 1427460-98-7](/img/structure/B1405561.png)
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene
Übersicht
Beschreibung
“1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is a chemical compound with the molecular formula C15H15BrO. Its molecular weight is 291.18 g/mol .
Synthesis Analysis
The synthesis of a similar compound, “1-(bromomethyl)-3,5-dimethoxybenzene”, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . Although the exact synthesis process for “1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is not mentioned in the search results, it might involve similar steps.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene and related compounds have been studied for their potential in synthesizing various polymers. Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene to produce hyperbranched polymers with high molecular weight, which can undergo modifications like acylation and benzylation (Uhrich, Hawker, Fréchet, & Turner, 1992). Kobayashi et al. (2012) synthesized a branched poly(phenylene ethylene) with bromomethyl groups, indicating potential functionalization using these groups (Kobayashi, Sumi, & Konishi, 2012).
Crystallography and Structural Analysis
Ebersbach et al. (2022) studied the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate, revealing insights into molecular interactions and structural aggregates formed in the presence of bromomethyl substituents (Ebersbach, Seichter, & Mazik, 2022).
Chemical Synthesis and Reactions
The bromination of related compounds and their conversion into various functionalized derivatives has been a topic of research. Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Organic Chemistry Research
In organic chemistry, the use of bromomethyl groups in various compounds, like the ones related to 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene, has been explored for different purposes. Wagner & Nuyken (2003) discussed the synthesis of benzyl bromide functionalized poly(phenyleneethynylene)s, highlighting the utility of these groups in creating polymers with well-defined chemical reactivity (Wagner & Nuyken, 2003).
Eigenschaften
IUPAC Name |
1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHJAOWBKCGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)
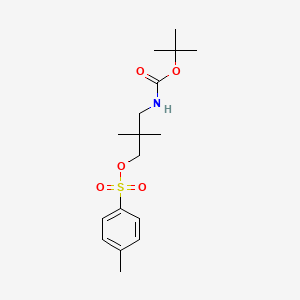
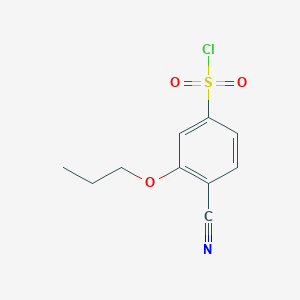
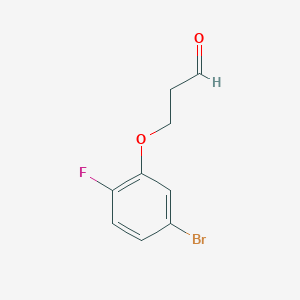
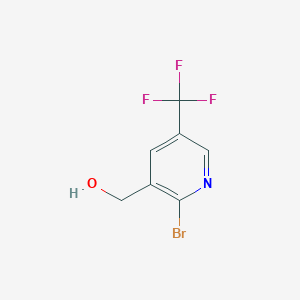
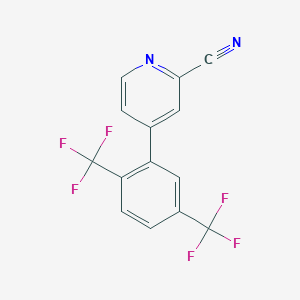
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)
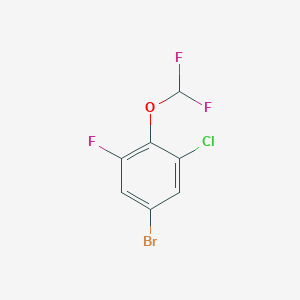
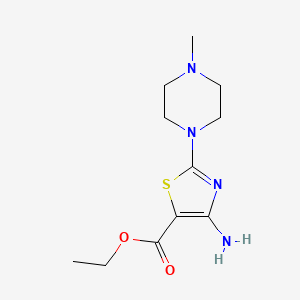
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
